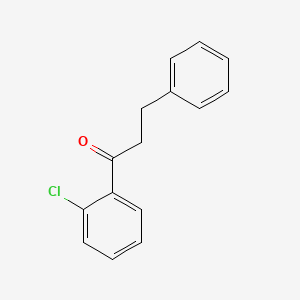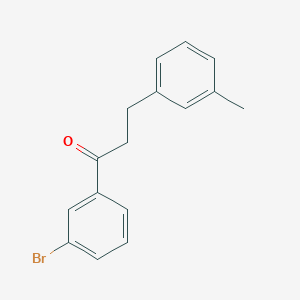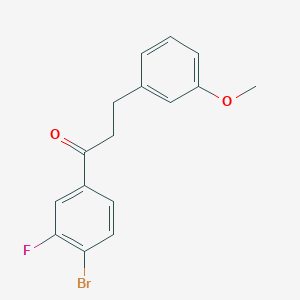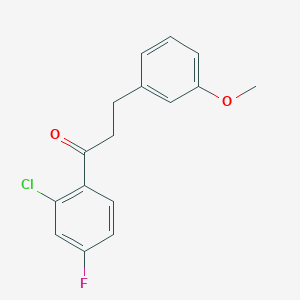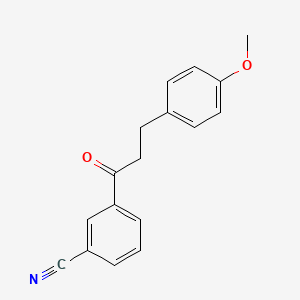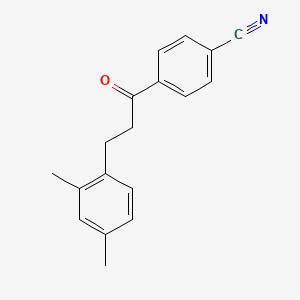
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyano compounds involves condensation reactions. For instance, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, 2-cyano-4'-methylbiphenyl was produced by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods suggest that the synthesis of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone could also involve a condensation step, possibly with a Grignard reaction if a similar synthetic pathway is followed.
Molecular Structure Analysis
The structure of cyano compounds is typically confirmed using spectroscopic techniques. The study on 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid utilized 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy to reveal the structure . These techniques would likely be applicable in analyzing the molecular structure of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone as well.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of cyano compounds similar to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. However, cyano groups are known to be reactive towards nucleophiles and can participate in various organic reactions, such as nucleophilic addition or substitution. The presence of the cyano group could also influence the electronic properties of the compound, as seen in the study of 3-alkoxy-4-cyanothiophenes .
Physical and Chemical Properties Analysis
The electronic properties of cyano compounds can be studied using ultraviolet-visible absorption spectroscopy, as was done for 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . Cyclic voltammetry can be used to analyze how the compound's electrochemical behavior is influenced by scan rate . Thermal properties can be assessed using thermogravimetric analysis (TG) and differential thermal analysis (DTA) . These techniques could be employed to determine the physical and chemical properties of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone, including its thermal stability and electronic characteristics.
Applications De Recherche Scientifique
-
Thiophene and its substituted derivatives :
- Application: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Method: It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Results: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid :
- Application: This molecule is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) .
- Method: The RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** have been used to study the structural, optoelectronic and thermodynamic properties of the 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid .
- Results: The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index and thermodynamic properties of this molecule have been calculated .
Propriétés
IUPAC Name |
4-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-3-6-16(14(2)11-13)9-10-18(20)17-7-4-15(12-19)5-8-17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRXCAAHAFCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644672 |
Source


|
| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-69-6 |
Source


|
| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

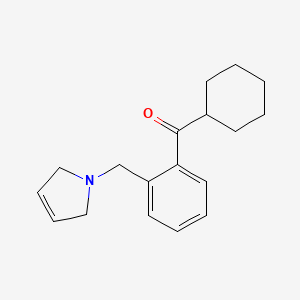
![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
